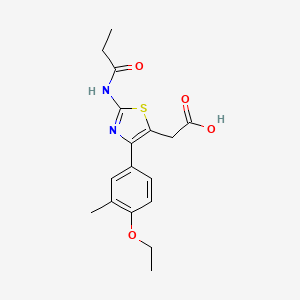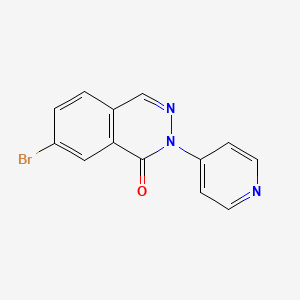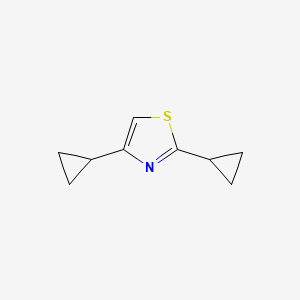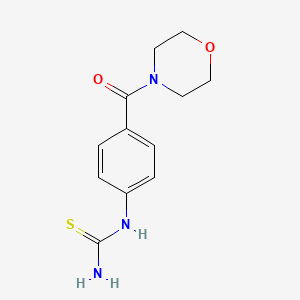
4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids. This compound is characterized by the presence of a chlorophenyl group, an ethylsulfonyl group, and an amine group attached to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the ethylsulfonyl group can lead to the formation of sulfonic acids.
Reduction: Reduction of the chlorophenyl group can yield phenyl derivatives.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group.
5-(Ethylsulfonyl)pyrimidin-2-amine: Lacks the chlorophenyl group.
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine: Contains a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the chlorophenyl and ethylsulfonyl groups, which can impart specific chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and its potential as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H12ClN3O2S |
|---|---|
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-5-ethylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H2,14,15,16) |
Clé InChI |
YZAAVUVZRPGWAZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)





